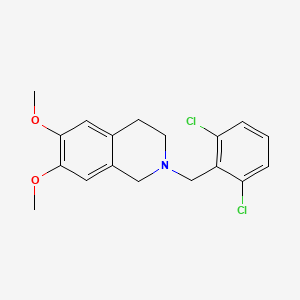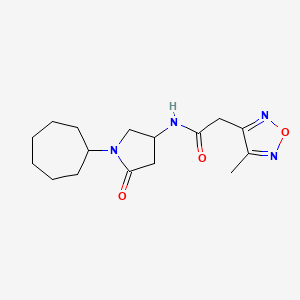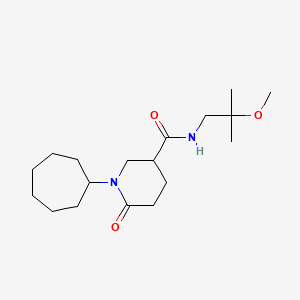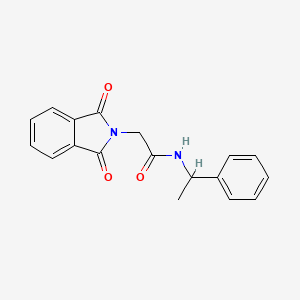![molecular formula C16H19N3O4 B5992412 3-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-4-methoxybenzamide](/img/structure/B5992412.png)
3-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-4-methoxybenzamide is a complex organic compound with a unique structure that includes a diazenyl group, a methoxybenzamide moiety, and a cyclohexenone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-4-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of the cyclohexenone ring, followed by the introduction of the diazenyl group and the methoxybenzamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the diazenyl group or other functional groups within the molecule.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and other biochemical processes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The compound’s ability to undergo various chemical reactions also allows it to participate in complex biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-Hydroxy-α-(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-3-methoxybenzyl]-5,5-dimethyl-1,3-cyclohexanedione
- 3-Hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-pyridin-3-ylmethyl]-5,5-dimethylcyclohex-2-en-1-one
Uniqueness
3-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
3-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-16(2)7-11(20)14(12(21)8-16)19-18-10-6-9(15(17)22)4-5-13(10)23-3/h4-6,20H,7-8H2,1-3H3,(H2,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAOZIPNYUHCDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=C(C=CC(=C2)C(=O)N)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide](/img/structure/B5992329.png)

![1-(4-chlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N,N-dimethylmethanamine](/img/structure/B5992335.png)
![N-[[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-pyrimidin-2-ylpiperidin-3-amine](/img/structure/B5992338.png)
![1-(6-ethylthieno[2,3-d]pyrimidin-4-yl)-3-piperidinecarboxylic acid](/img/structure/B5992351.png)

![{1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B5992369.png)
![4-fluoro-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B5992374.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-[3-(3-pyridinyloxy)propyl]acetamide](/img/structure/B5992399.png)
![[3-(6',7'-dimethoxy-1'-methyl-1'H-spiro[cyclopentane-1,4'-isoquinolin]-2'(3'H)-yl)propyl]amine dihydrochloride](/img/structure/B5992400.png)

![2-AMINO-5-[4-(METHYLSULFANYL)PHENYL]-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE](/img/structure/B5992409.png)

